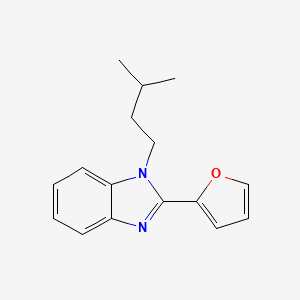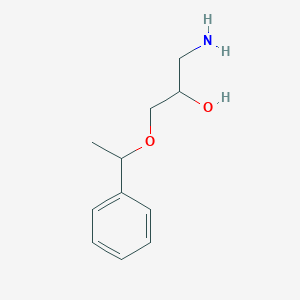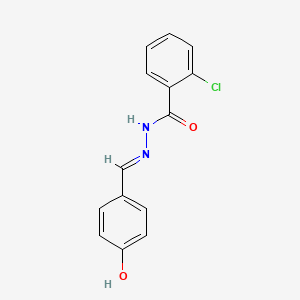
3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is a chemical compound with the molecular formula C9H16N2 It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen
科学的研究の応用
3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductive polymers and advanced coatings.
作用機序
Target of Action
Compounds with similar structures, such as imidazole and pyrrolopyrazine derivatives, have been known to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that multiple pathways could be involved .
Result of Action
Related compounds have demonstrated a range of biological activities, suggesting that this compound could have similar effects .
将来の方向性
The future directions for “3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine” could involve further exploration of its biological activities and potential therapeutic applications, given the known biological activities of pyrrole-containing compounds . Additionally, further studies could be conducted to understand its specific chemical reactions and mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine typically involves the reaction of 2,4-dimethylpyrrole with a suitable amine precursor. One common method is the condensation of 2,4-dimethylpyrrole with 3-bromopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.
類似化合物との比較
Similar Compounds
3-(1H-pyrrol-1-yl)propan-1-amine: A similar compound with a pyrrole ring but without the methyl substitutions.
2,4-dimethylpyrrole: The parent compound from which 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine is derived.
1-(2,4-dimethyl-1H-pyrrol-1-yl)ethanone: Another derivative of 2,4-dimethylpyrrole with different functional groups.
Uniqueness
This compound is unique due to the presence of both the pyrrole ring and the propylamine side chain. This combination of structural features imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
3-(2,4-dimethylpyrrol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-8-6-9(2)11(7-8)5-3-4-10/h6-7H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGFSOAWZMKIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1CCCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23461-22-5 |
Source


|
| Record name | 3-(2,4-dimethyl-1H-pyrrol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2769796.png)
![propan-2-yl 6-amino-4-thia-2-azatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene-5-carboxylate](/img/structure/B2769797.png)

![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)


![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)



![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)
![N-[(furan-2-yl)methyl]-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2769814.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B2769818.png)
